molecular formula C4H6N2O B185431 2,5-Dimethyl-1,3,4-oxadiazole CAS No. 13148-65-7

2,5-Dimethyl-1,3,4-oxadiazole

Cat. No. B185431
CAS RN: 13148-65-7
M. Wt: 98.1 g/mol
InChI Key: YVDWFZIVIIKYBQ-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-1,3,4-oxadiazole” is a chemical compound with the molecular formula C4H6N2O . It is a member of the 1,3,4-oxadiazole family, which is a class of heterocyclic aromatic organic compounds .


Synthesis Analysis

The synthesis of 2,5-dimethyl-1,3,4-oxadiazole and its derivatives has been a subject of interest in various studies . These studies have explored different methods and conditions for the synthesis of these compounds, often aiming to optimize yield and purity. The exact method of synthesis can vary depending on the specific derivatives being produced .


Molecular Structure Analysis

The molecular structure of 2,5-dimethyl-1,3,4-oxadiazole is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The two methyl groups are attached to the 2nd and 5th carbon atoms in the ring .


Chemical Reactions Analysis

The chemical reactions involving 2,5-dimethyl-1,3,4-oxadiazole have been studied in the context of its synthesis and its interactions with other compounds . These studies have provided insights into the reactivity of this compound and its potential uses in various applications .


Physical And Chemical Properties Analysis

2,5-Dimethyl-1,3,4-oxadiazole has a molecular weight of 98.10 g/mol . It has a topological polar surface area of 38.9 Ų and a complexity of 58.7 . It has no hydrogen bond donors and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 98.048012819 g/mol .

Scientific Research Applications

  • Insect Growth Regulation : Synthesized 2,5-disubstituted-1,3,4-oxadiazoles were evaluated for insecticidal activities against armyworm larvae, with some compounds showing significant insecticidal activity. This study also analyzed the structure-activity relationships of these compounds (Shi et al., 2001).

  • Vibrational Spectroscopy : The infrared absorption spectrum of 1,3,4-oxadiazole and 2,5-dimethyl-1,3,4-oxadiazole was recorded and analyzed to provide a vibrational assignment for these compounds (Christensen et al., 1967).

  • Synthesis Methods : An efficient one-pot method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles was developed, which could have wide applications in synthesis (Li et al., 2014).

  • Antimalarial Properties : Hybrids of 2,5-dimethyl-1,3,4-oxadiazole showed potential as antimalarial agents, with some compounds exhibiting comparable activity to existing treatments (Hutt et al., 1970).

  • Corrosion Inhibition : Certain 2,5-disubstituted-1,3,4-oxadiazoles were found to be effective corrosion inhibitors for mild steel in acidic media, with studies highlighting their adsorption behavior and efficiency (Bentiss et al., 2004).

  • Recyclization Reactions : 2,5-Dimethyl-1,3,4-oxadiazole can undergo recyclization reactions to form other compounds, demonstrating its versatility in chemical transformations (Shvaika et al., 1976).

  • Biological and Phytoeffectorial Activities : Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and their precursors aimed at potential biological and phytoeffectorial activity, indicating their use in agricultural applications (Jedlovská & Gavláková, 1994).

  • Electronic and Material Applications : Studies on liquid crystals and polymers containing 1,3,4-oxadiazoles show their usefulness in electronic devices such as organic light-emitting diodes (OLEDs) and in photonics (Chiriac et al., 2012).

Safety And Hazards

The safety and hazards associated with 2,5-dimethyl-1,3,4-oxadiazole are not fully known. As with all chemicals, it should be handled with care and appropriate safety precautions should be taken .

Future Directions

The future directions for research on 2,5-dimethyl-1,3,4-oxadiazole and its derivatives are likely to involve further exploration of their synthesis, properties, and potential applications . This could include studies aimed at optimizing the synthesis process, investigating the mechanism of action, and evaluating the potential uses of these compounds in various fields .

properties

IUPAC Name

2,5-dimethyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-5-6-4(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDWFZIVIIKYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406071
Record name 2,5-dimethyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1,3,4-oxadiazole

CAS RN

13148-65-7
Record name 2,5-dimethyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethyl-1,3,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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